Magnesium Ascorbate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesium ascorbate is a compound formed by the combination of magnesium and ascorbic acid (vitamin C). It is a mineral ascorbate, which means it is a salt of ascorbic acid. This compound is known for its antioxidant properties and is commonly used as a dietary supplement to provide both magnesium and vitamin C. This compound is preferred by individuals who have a sensitive stomach, as it is less acidic compared to ascorbic acid alone.

准备方法

Synthetic Routes and Reaction Conditions: Magnesium ascorbate can be synthesized by reacting magnesium oxide or magnesium carbonate with ascorbic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving ascorbic acid in water and then adding magnesium hydroxide or magnesium carbonate. The mixture is stirred until the reaction is complete, and the resulting solution is then filtered and dried to obtain this compound in powder form.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dehydroascorbic acid. This reaction is facilitated by exposure to light, heat, and transition metal ions.

Reduction: Ascorbic acid, the active component of this compound, can act as a reducing agent, donating electrons to neutralize free radicals.

Substitution: this compound can participate in substitution reactions where the ascorbate ion is replaced by other anions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Light, heat, and transition metal ions.

Reduction: Free radicals and oxidizing agents.

Substitution: Various anions and suitable solvents.

Major Products Formed:

Oxidation: Dehydroascorbic acid.

Reduction: Reduced forms of oxidizing agents.

Substitution: New compounds with different anions replacing the ascorbate ion.

科学研究应用

Nutritional Supplementation

Bioavailability and Absorption:

Magnesium ascorbate is noted for its high bioavailability, which allows for efficient absorption of both magnesium and vitamin C in the body. Studies indicate that magnesium ions from this compound are absorbed rapidly, showing significant uptake within the first 15 minutes of ingestion, although absorption levels stabilize after 120 minutes . This property makes it an effective dietary supplement for individuals needing both magnesium and vitamin C.

Health Benefits:

- Antioxidant Properties: this compound serves as a powerful antioxidant, helping to neutralize free radicals in the body. This action can contribute to reduced oxidative stress, which is linked to various chronic diseases.

- Support for Immune Function: The combination of magnesium and vitamin C supports immune health, enhancing the body's ability to fight infections.

Medical Applications

Cancer Therapy:

Recent research highlights the enhanced anticancer effects of magnesium when combined with vitamin C. A study demonstrated that co-treatment with magnesium significantly increased the anticancer efficacy of vitamin C in certain breast cancer cell lines (MCF-7 and SK-BR-3). The presence of magnesium improved cell viability and apoptosis rates, indicating a synergistic effect in promoting cancer cell death .

Postoperative Pain Management:

In clinical settings, this compound has been evaluated for its role in postoperative pain management. A randomized controlled trial showed that patients receiving a combination of magnesium sulfate and vitamin C experienced lower pain scores and reduced opioid consumption following laparoscopic gynecologic surgery compared to those receiving either treatment alone . This suggests potential benefits in pain management protocols.

Dermatological Applications

Skin Health:

this compound is utilized in dermatological formulations due to its stability and skin-friendly properties. It has been shown to penetrate the skin effectively, providing antioxidant protection against UV damage . Additionally, its non-acidic nature makes it suitable for sensitive skin types.

Comparative Analysis Table

Case Studies

-

Cancer Treatment Enhancement:

- A study involving breast cancer cell lines demonstrated that the addition of this compound to vitamin C treatments resulted in a significant increase in apoptosis rates among cells with higher SVCT-2 expression levels. This suggests that magnesium may enhance the therapeutic effects of vitamin C in cancer treatments .

- Postoperative Pain Management Study:

作用机制

Magnesium ascorbate exerts its effects primarily through the actions of ascorbic acid and magnesium. Ascorbic acid acts as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage. It also serves as a cofactor for various enzymes involved in collagen synthesis, neurotransmitter production, and immune function. Magnesium plays a crucial role in numerous biochemical reactions, including energy production, protein synthesis, and muscle and nerve function. Together, magnesium and ascorbic acid support overall cellular health and function.

相似化合物的比较

Magnesium ascorbate is unique in that it provides both magnesium and vitamin C in a single compound. Similar compounds include:

Sodium ascorbate: A salt of ascorbic acid and sodium, used as a vitamin C supplement.

Calcium ascorbate: A salt of ascorbic acid and calcium, used to provide both calcium and vitamin C.

Potassium ascorbate: A salt of ascorbic acid and potassium, used as a vitamin C supplement.

Compared to these compounds, this compound is less acidic and gentler on the stomach, making it a preferred choice for individuals with sensitive digestive systems.

生物活性

Magnesium ascorbate is a mineral salt formed from magnesium and ascorbic acid (vitamin C). This compound is notable for its dual role as both a source of magnesium and an antioxidant, which has implications for various biological activities, including its effects on cellular processes, immune function, and cancer treatment.

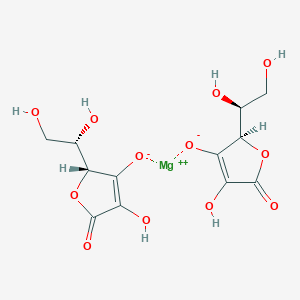

Chemical Structure and Properties

This compound is a stable form of vitamin C that provides magnesium ions, which are essential for numerous biochemical reactions in the body. The structural properties of this compound enhance its bioavailability compared to other forms of vitamin C, making it a preferred choice in dietary supplements and therapeutic applications .

Antioxidant Activity

Mechanism of Action:

this compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It enhances the cellular antioxidant defense system by regenerating other antioxidants, such as vitamin E . The antioxidant activity is attributed to the ability of ascorbate to donate electrons, neutralizing free radicals and preventing cellular damage.

Research Findings:

A study highlighted that this compound significantly reduces oxidative damage in various cell types, promoting cell survival and function. It has been shown to enhance the activity of ten-eleven translocation (TET) dioxygenases, which are involved in DNA demethylation and gene regulation .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and eicosanoids. This action can be beneficial in conditions characterized by chronic inflammation, such as cardiovascular diseases and cancer .

Role in Cancer Therapy

Enhanced Anticancer Effects:

Recent studies indicate that magnesium supplementation can enhance the anticancer effects of vitamin C. In vitro experiments demonstrated that this compound increases the uptake of vitamin C in cancer cells, leading to increased generation of ROS and subsequent apoptosis (programmed cell death) in cancerous tissues .

Case Studies:

- Breast Cancer Cells: In SK-BR-3 and MCF-7 breast cancer cell lines, co-treatment with this compound and vitamin C resulted in a significant increase in cell death compared to treatment with vitamin C alone. The presence of magnesium was found to enhance the expression of sodium-dependent vitamin C transporters (SVCT-2), facilitating greater cellular uptake of vitamin C .

- Leukemia Models: Research suggests that this compound may play a role in leukemia treatment by promoting differentiation and inhibiting proliferation through its antioxidant properties .

Bioavailability and Absorption

This compound is absorbed efficiently in the gastrointestinal tract compared to other forms of magnesium. Studies have shown that it can improve magnesium status without causing gastrointestinal irritation commonly associated with other magnesium salts .

Summary Table of Biological Activities

属性

CAS 编号 |

15431-40-0 |

|---|---|

分子式 |

C12H14MgO12 |

分子量 |

374.54 g/mol |

IUPAC 名称 |

magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |

InChI 键 |

AIOKQVJVNPDJKA-ZZMNMWMASA-L |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2] |

手性 SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。